molecular formula C10H9BrO2 B2838449 (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal CAS No. 430443-73-5

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal

Cat. No.: B2838449
CAS No.: 430443-73-5
M. Wt: 241.084
InChI Key: PTOUVBVZTFVUGW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde group attached to a phenyl ring

Scientific Research Applications

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. It could potentially act as a reactant in various chemical reactions due to the functional groups present .

Safety and Hazards

As with any chemical compound, handling “(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal” would require appropriate safety measures. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like materials science or medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal typically involves the bromination of 2-hydroxyacetophenone followed by aldol condensation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as sodium hydroxide or potassium hydroxide for the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(5-bromo-2-hydroxyphenyl)-2-methylpropanoic acid.

    Reduction: 3-(5-bromo-2-hydroxyphenyl)-2-methylpropan-1-ol.

    Substitution: 3-(5-methoxy-2-hydroxyphenyl)-2-methylprop-2-enal.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxybenzaldehyde
  • 5-bromo-2-hydroxyacetophenone
  • 5-bromo-2-hydroxybenzophenone

Uniqueness

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal is unique due to the presence of both an aldehyde group and a bromine atom on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOUVBVZTFVUGW-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC(=C1)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C=CC(=C1)Br)O)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.